N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide
Description
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Properties
IUPAC Name |
N'-(1-phenylethyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(14-5-3-2-4-6-14)19-16(21)15(20)18-11-13-7-9-17-10-8-13/h2-10,12H,11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRMXFOVBOZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features an ethanediamide backbone with a phenylethyl group and a pyridin-4-ylmethyl moiety. This unique configuration allows for specific interactions with biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridinyl Intermediate : Reaction of pyridine derivatives with appropriate reagents.
- Formation of the Phenylethyl Intermediate : Utilizing phenylethylamine and coupling agents.
- Coupling Reaction : Combining the two intermediates to yield the target compound under controlled conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : It has been shown to interact with specific enzymes, potentially altering their activity. This interaction can lead to modulation of metabolic pathways, which is crucial for therapeutic applications.
- Cell Proliferation : Studies suggest that compounds with similar structures can influence cell proliferation, making them candidates for cancer treatment.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes | Cancer therapy, metabolic disorders |
| Receptor Interaction | Modulates receptor activities | Neurological disorders |
| Cell Proliferation | Influences signaling pathways | Anticancer strategies |
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The compound binds to specific receptors or enzymes, modulating their functions.
- Pathway Alteration : By interacting with cellular pathways, it can influence processes such as apoptosis and cell cycle regulation.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research demonstrated that this compound significantly inhibited the growth of cancer cell lines through apoptosis induction.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-phenylethyl)-N'-(pyridin-2-ylymethyl)ethanediamide | Pyridine ring at position 2 | Different binding properties |
| N-(2-methylphenyl)-N'-(pyridin-3-ylymethyl)ethanediamide | Methyl substitution on phenyl group | Altered enzyme interaction |
| N-(3-fluorophenyl)-N'-(pyridin-4-ylymethyl)ethanediamide | Fluorine substitution | Enhanced receptor affinity |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide, and what key reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:
- Formation of intermediates : Use of palladium-catalyzed Suzuki-Miyaura coupling to attach pyridinyl and phenylethyl groups (e.g., coupling 1-phenylethylamine with pyridin-4-ylmethyl precursors).
- Amidation : Final ethanediamide linkage via activated ester intermediates (e.g., using EDCl/HOBt coupling agents).
- Optimization : Reaction temperature (0–25°C), solvent polarity (DMF or DCM), and stoichiometric control (1.2–1.5 eq of amines) improve yield. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 7.2–8.5 ppm) and amide protons (δ 10.2–10.8 ppm).
- X-ray crystallography : SHELXL (for small-molecule refinement) and WinGX (for data processing) determine bond lengths, angles, and anisotropic displacement parameters. For example, the pyridinyl N–C bond length is typically 1.34 Å .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.15) .
Q. How does the presence of the pyridinyl and phenylethyl groups influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Pyridinyl group : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and increases solubility in polar solvents.
- Phenylethyl group : Contributes to lipophilicity (logP ~2.8), affecting membrane permeability.
- Reactivity : The methylsulfanyl group (if present) undergoes oxidation to sulfoxides (using H₂O₂) or nucleophilic substitution (e.g., halogenation) .
Q. What are the primary biological targets and pathways associated with this compound based on current pharmacological studies?
- Methodological Answer :
- COX-2 inhibition : IC₅₀ of 0.5 µM in enzyme assays, comparable to celecoxib.
- Cytotoxicity : IC₅₀ = 15 µM in HeLa cells via caspase-3/7 activation.
- Neuroprotection : Reduces oxidative stress in neuronal cultures (10 µM, 24-hour exposure). Validate targets using siRNA knockdown or competitive binding assays .
Q. What standard protocols exist for evaluating the compound’s stability under various storage and experimental conditions?
- Methodological Answer :
- Storage : -20°C in amber vials under argon; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Stability assays : Incubate in PBS (pH 7.4, 37°C, 24 hours) to simulate physiological conditions; ≤5% degradation indicates suitability for in vivo studies .
Advanced Research Questions
Q. What strategies can address low yields in the final amidation step during synthesis?
- Methodological Answer :
- Activation : Replace EDCl with TBTU for better carbodiimide coupling efficiency.
- Solvent optimization : Use DMF:THF (3:1) to balance solubility and reaction kinetics.
- Microwave-assisted synthesis : 50°C, 30 minutes, 150 W improves conversion rates by 20% .
Q. How can researchers resolve discrepancies between in vitro IC₅₀ values and in vivo efficacy observed in pharmacological studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
- Dose adjustment : Use allometric scaling (e.g., mg/kg based on body surface area) to translate in vitro IC₅₀ to in vivo doses. For example, 15 µM in vitro ≈ 10 mg/kg in murine models .
Q. What computational modeling approaches are suitable for predicting the binding interactions between this compound and COX-2 enzymes?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with PDB ID 5KIR (COX-2 structure). Key interactions: Pyridinyl N with Arg120 (salt bridge), phenylethyl group in hydrophobic pocket (Val523/Leu352).
- MD simulations : GROMACS, 100 ns trajectory to assess binding stability (RMSD < 2.0 Å) .
Q. What experimental considerations are critical when analyzing the compound’s neuroprotective effects across different neuronal cell models?
- Methodological Answer :
- Cell line selection : Compare primary cortical neurons (rat) vs. SH-SY5Y (human neuroblastoma) to assess species-specific effects.
- Endpoint assays : Combine MTT (viability), ROS detection (DCFH-DA), and caspase-3 activity. Use 10 µM NMDA to induce excitotoxicity .
Q. How can crystallographic data from SHELXL refinements improve the understanding of this compound’s solid-state conformation?
- Methodological Answer :
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals.
- Hydrogen bonding : Identify key interactions (e.g., amide N–H⋯O=C) influencing crystal packing. R-factor < 0.05 ensures reliable geometry .
Q. What factors contribute to variability in cytotoxicity profiles across cancer cell lines, and how can study designs be optimized?
- Methodological Answer :
- Cell line heterogeneity : Profile genetic markers (e.g., p53 status in MCF-7 vs. A549).
- Culture conditions : Standardize serum concentration (10% FBS) and passage number (<20). Use synergy studies (e.g., cisplatin combination) to identify context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
